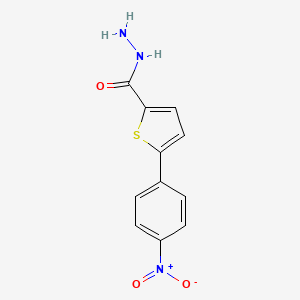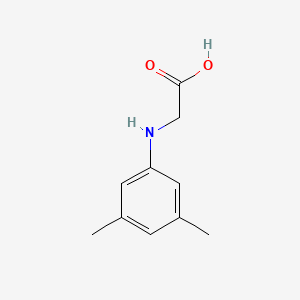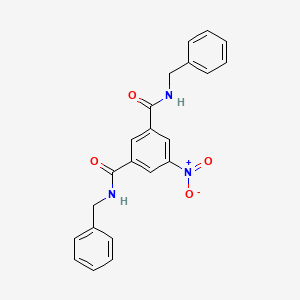
N,N'-dibenzyl-5-nitrobenzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide is an organic compound with a complex structure that includes benzyl groups, nitro groups, and amide functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide typically involves the reaction of 5-nitroisophthalic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or dimethylformamide (DMF) to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as alkoxides or amines.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Reduction: N,N’-dibenzyl-5-aminobenzene-1,3-dicarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-nitroisophthalic acid and benzylamine.
Wissenschaftliche Forschungsanwendungen
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coordination complexes.
Wirkmechanismus
The mechanism of action of N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The benzyl and amide groups can also contribute to the compound’s binding affinity to proteins and enzymes, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis(2,3-dihydroxypropyl)-5-nitro-1,3-benzenedicarboxamide: Similar structure but with dihydroxypropyl groups instead of benzyl groups.
5-Nitroisophthalic acid: The parent compound without the amide and benzyl functionalities.
Uniqueness
N,N’-dibenzyl-5-nitrobenzene-1,3-dicarboxamide is unique due to its combination of benzyl, nitro, and amide groups, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
349408-65-7 |
|---|---|
Molekularformel |
C22H19N3O4 |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
1-N,3-N-dibenzyl-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H19N3O4/c26-21(23-14-16-7-3-1-4-8-16)18-11-19(13-20(12-18)25(28)29)22(27)24-15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,23,26)(H,24,27) |
InChI-Schlüssel |
XDKANWBDWNKEKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


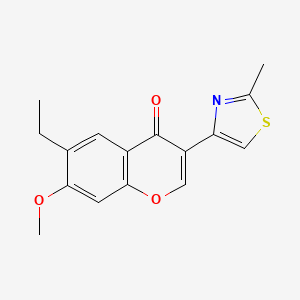
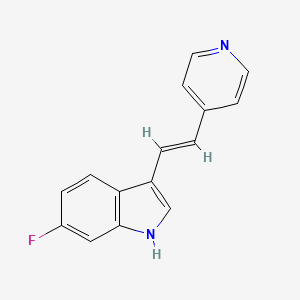
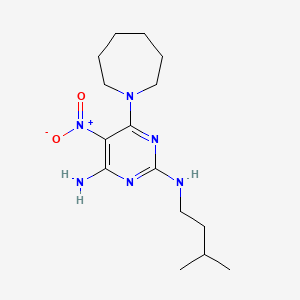
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
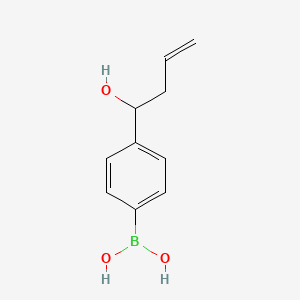
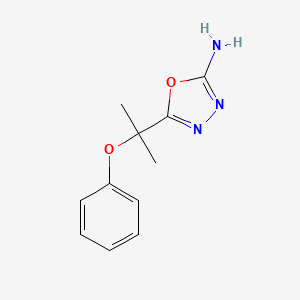
![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)
